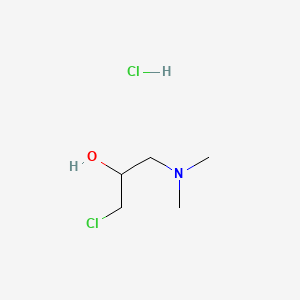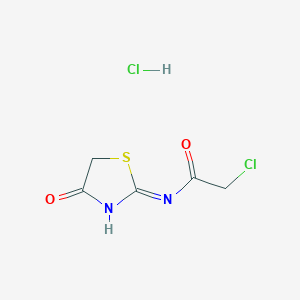
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride
Vue d'ensemble
Description
“N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride” is a quaternary ammonium compound used as a reactant and reactant modifier in various industrial processes. It has a CAS Number of 205690-51-3 and a molecular formula of C5H13Cl2NO .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-3-(dimethylamino)-2-propanol hydrochloride . The InChI key is also provided in the search results .The physical form of the compound is not explicitly mentioned in the search results .
Applications De Recherche Scientifique
-
Organic Synthesis
-
Medical Research
-
Material Science
-
Polymer Modification
- This compound is used as a cationic monomer to modify natural and synthetic polymers to produce quaternary ammonium compounds .
- The addition of the quaternary ammonium group on the product results in increased polarity, hygroscopicity and affinity for anionic materials .
- It is suitable as dry strength additives for paper, retention aids, flocculants, electroconductive resins, antistatic agents, fabric softeners, asphalt emulsifiers, emollients, and in various surfactant applications .
-
Cellulose Cationization
-
Synthesis of Cationic Glycogen
-
Quaternary Ammonium Compounds Production
- This compound is used as a cationic monomer to produce quaternary ammonium compounds .
- These compounds have a broad array of end uses, including as dry strength additives for paper, retention aids, flocculants, electroconductive resins, antistatic agents, fabric softeners, asphalt emulsifiers, emollients, and in various surfactant applications .
-
Resolution of 2,2′-Dihydroxy-1,1′-Binaphthyl Enantiomers
-
Synthesis of N-Aryl Chitosan Derivatives
-
Production of Dehydroabietylamine Derivatives
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-3-(dimethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHZGMNEDEKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CCl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)

![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)


![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)
![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
